
(6S)-6-Fluoroshikimic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6S)-6-Fluoroshikimic acid is a fluorinated derivative of shikimic acid, a naturally occurring compound found in various plants and microorganisms Shikimic acid is a key intermediate in the biosynthesis of aromatic amino acids and other secondary metabolites
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-Fluoroshikimic acid typically involves the fluorination of shikimic acid. One common method is the use of selective fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position. The reaction conditions often include low temperatures and anhydrous solvents to prevent side reactions and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and purification techniques. The use of continuous flow reactors and advanced separation methods such as high-performance liquid chromatography (HPLC) can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(6S)-6-Fluoroshikimic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or carboxylic acids, while reduction can produce fluorinated alcohols or alkanes.
Applications De Recherche Scientifique
(6S)-6-Fluoroshikimic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a probe for studying reaction mechanisms.
Biology: The compound is used to investigate the metabolic pathways of shikimic acid and its derivatives in various organisms.
Medicine: this compound is explored for its potential as a precursor for the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of fine chemicals and pharmaceuticals, leveraging its unique chemical properties.
Mécanisme D'action
The mechanism of action of (6S)-6-Fluoroshikimic acid involves its interaction with specific enzymes and metabolic pathways. The fluorine atom can influence the compound’s binding affinity and reactivity, leading to altered enzymatic activity and metabolic outcomes. For example, the compound may inhibit key enzymes in the shikimate pathway, affecting the biosynthesis of aromatic amino acids and other metabolites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Shikimic Acid: The parent compound, shikimic acid, is a key intermediate in the biosynthesis of aromatic amino acids.
6-Fluoroshikimate: Another fluorinated derivative with similar properties and applications.
5-Fluoroshikimic Acid: A fluorinated isomer with different substitution patterns and reactivity.
Uniqueness
(6S)-6-Fluoroshikimic acid is unique due to the specific position of the fluorine atom, which imparts distinct chemical and biological properties. Its selective reactivity and interaction with enzymes make it a valuable tool for studying metabolic pathways and developing new therapeutic agents.
Propriétés
Numéro CAS |
133398-72-8 |
|---|---|
Formule moléculaire |
C7H9FO5 |
Poids moléculaire |
192.14 g/mol |
Nom IUPAC |
(3R,4R,5S,6S)-6-fluoro-3,4,5-trihydroxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C7H9FO5/c8-4-2(7(12)13)1-3(9)5(10)6(4)11/h1,3-6,9-11H,(H,12,13)/t3-,4+,5-,6-/m1/s1 |
Clé InChI |
XFSMSJCDVCOESF-JGWLITMVSA-N |
SMILES isomérique |
C1=C([C@@H]([C@H]([C@@H]([C@@H]1O)O)O)F)C(=O)O |
SMILES canonique |
C1=C(C(C(C(C1O)O)O)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


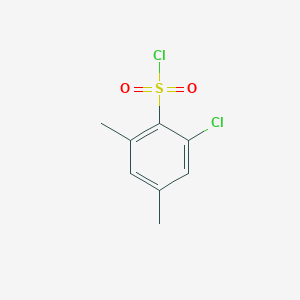

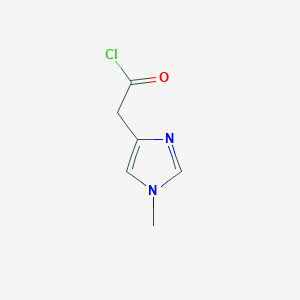
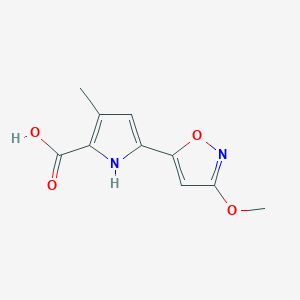

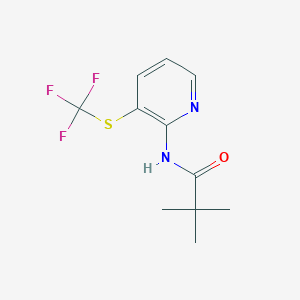
![6-tert-butyl3-ethyl1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B13025374.png)

![2-Amino-2-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13025383.png)

![1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one](/img/structure/B13025387.png)
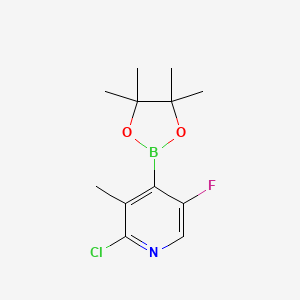

![hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid](/img/structure/B13025399.png)
